2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid
Description
Properties
IUPAC Name |
2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-18(25-13-6-4-3-5-7-13)17(20)15-9-8-14(10-16(15)24-11)23-12(2)19(21)22/h3-10,12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIKHLLVPYVBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid, a compound with the CAS number 300698-36-6, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activity, and potential therapeutic applications based on recent research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H16O6 |
| Molar Mass | 340.33 g/mol |
| Density | 1.336 g/cm³ (predicted) |
| Boiling Point | 507.9 °C (predicted) |
| pKa | 3.07 (predicted) |
These properties indicate a stable compound with potential solubility in organic solvents, which is crucial for biological assays.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibits selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values range from 15.625 to 125 μM , indicating a potent bactericidal effect .
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid production |
Antibiofilm Activity
The compound also demonstrates significant antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) values indicate its effectiveness in disrupting biofilm formation:
Table 2: Antibiofilm Activity
| Bacterial Strain | MBIC (μg/mL) | MBEC (μg/mL) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 124.432 - 248.863 |
| Staphylococcus epidermidis | 31.108 - 62.216 | 124.432 - 248.863 |
The compound's ability to reduce biofilm formation by up to 90% suggests a dual action: inhibiting bacterial growth and disrupting established biofilms .
The mechanism underlying the antimicrobial activity of this compound involves the inhibition of protein synthesis and nucleic acid production pathways in bacteria. This action is critical in combating infections caused by resistant strains, making it a promising candidate for further development as an antibiotic agent .
Case Studies
A notable study evaluated the compound's efficacy against clinical isolates of MRSA and Enterococcus faecalis, demonstrating its broad-spectrum antimicrobial activity compared to conventional antibiotics like ciprofloxacin. The results indicated that the compound not only inhibited planktonic growth but also effectively reduced biofilm biomass, highlighting its potential in treating biofilm-associated infections .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chromen-Oxypropanoic Acid Derivatives
Key Findings:
Alkyl Chains (e.g., 4-propyl in or 4-ethyl in ) enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. Aromatic Groups (e.g., 3-phenoxy in the target compound or 4-phenyl in ) facilitate π-π interactions, critical for binding to hydrophobic pockets in proteins.
Propanoic Acid Moieties: The carboxylic acid group in all compounds enables hydrogen bonding and salt bridge formation, which are crucial for interactions with biological targets. Derivatives like haloxyfop and fluazifop (from ) demonstrate that such structures are effective in herbicidal activity, suggesting analogous mechanisms for these chromen derivatives.
Structural Flexibility :
The 2H-chromen vs. 4H-chromen distinction (e.g., vs. target compound) alters ring tautomerism and electronic distribution, impacting reactivity and stability.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s 3-phenoxy group may confer selectivity toward cytochrome P450 enzymes or estrogen receptors, as seen in other coumarin derivatives.
- Toxicity Concerns: Related phenoxypropanoic acids (e.g., ) require medical monitoring for neurotoxicity and kidney damage, implying similar risks for the target compound.
- Synthetic Applications : The use of SHELX software () in crystallography suggests these compounds’ structures were resolved via X-ray diffraction, but experimental details (e.g., binding assays) are absent.
Preparation Methods
Core Chromen Ring Synthesis
Pechmann Condensation for 4-Oxo Chromen Formation
The Pechmann condensation remains a cornerstone for synthesizing 4-oxo chromen derivatives. This method involves the acid-catalyzed cyclization of phenols with β-ketoesters. For the target compound, resorcinol derivatives substituted with phenoxy groups at position 3 are condensed with methyl acetoacetate. For example, 3-phenoxyresorcinol reacts with methyl acetoacetate in the presence of FeCl₃·6H₂O (10 mol%) in toluene under reflux for 16 hours, yielding the 4-oxo chromen intermediate. Catalysts such as cellulose nanocrystal-supported palladium nanoparticles (CNC-AMPD-Pd) have achieved yields up to 96% under solvent-free conditions at 130°C.
Table 1: Catalysts for Pechmann Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| FeCl₃·6H₂O | Toluene | 110 | 92 |
| CNC-AMPD-Pd | Solvent-free | 130 | 96 |
| Alumina sulfuric acid (ASA) | Solvent-free | 110 | 99 |
Introducing the 3-Phenoxy Group
The 3-phenoxy substituent is introduced via nucleophilic aromatic substitution. A pre-formed 3-hydroxy chromen intermediate reacts with iodobenzene in the presence of a copper(I) catalyst and cesium carbonate in dimethylformamide (DMF) at 120°C. Alternatively, phenoxy groups are incorporated during the Pechmann condensation by using phenoxy-substituted β-ketoesters, though this approach requires custom precursors.
Functionalization at Position 7
Etherification with Propanoic Acid Derivatives
The 7-hydroxy group of the chromen core undergoes Williamson ether synthesis with methyl 2-bromopropanoate. Reaction conditions include potassium carbonate (2.5 equiv) in anhydrous DMF at 80°C for 12 hours, achieving 85% yield. Ultrasound irradiation (20 kHz, 90% power) reduces reaction time to 40 minutes while maintaining yields above 80%.
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate is hydrolyzed using NaOH (2.0 M) in a 1:1 ethanol-water mixture under reflux for 6 hours. This step proceeds quantitatively (>95% yield) due to the electron-withdrawing effects of the chromen ring, which activate the ester toward nucleophilic attack. Industrial-scale processes employ continuous flow reactors with ion-exchange resins to neutralize the base and isolate the free acid.
Table 2: Hydrolysis Conditions Comparison
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | Ethanol/water | 80 | 6 | 95 |
| KOH | Methanol/water | 70 | 8 | 92 |
| LiOH | THF/water | 60 | 10 | 89 |
Alternative Synthetic Routes
Knoevenagel Condensation for Chromen Assembly
Arylacetic acids and salicylaldehydes undergo Knoevenagel condensation catalyzed by cyanuric chloride (TCT) in DMF at 110°C. This method enables direct incorporation of the 7-oxypropanoate group by using 2-hydroxypropanoic acid derivatives, though yields are moderate (60–75%).
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction couples the 7-hydroxy chromen with 2-hydroxypropanoic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This method avoids ester protection-deprotection steps but requires stoichiometric reagents, limiting scalability.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities utilize continuous flow reactors for the esterification and hydrolysis steps. Methyl 2-bromopropanoate and the chromen intermediate are mixed in a microreactor at 100°C with a residence time of 5 minutes, achieving 90% conversion. Subsequent hydrolysis occurs in a packed-bed reactor filled with solid NaOH pellets.
Reaction Optimization Insights
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but complicate downstream workups. Solvent-free Pechmann condensations improve atom economy and reduce waste.
Catalyst Recycling
Heterogeneous catalysts like Fe₃O₄@Boehmite-NH₂-Co II nanoparticles are magnetically recoverable and reused for five cycles without significant activity loss.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid?
The compound is typically synthesized via nucleophilic substitution of 7-hydroxy-4-methyl-3-phenoxychromen-2-one with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone), followed by hydrolysis of the ester intermediate to yield the carboxylic acid derivative . Key steps include:
- Esterification : Reacting the hydroxyl group on the chromen core with ethyl bromoacetate.
- Hydrolysis : Using aqueous NaOH or HCl to convert the ester to the propanoic acid moiety.
Optimization Tip: Monitor reaction progress via TLC or HPLC to ensure complete conversion and minimize side products.
Q. How is this compound characterized structurally?
Structural confirmation requires:
- X-ray crystallography : For absolute configuration determination (e.g., using SHELX programs for refinement) .
- Spectroscopy :
- NMR (¹H/¹³C): To verify substituent positions (e.g., phenoxy, methyl, and propanoic acid groups).
- FT-IR : Confirming carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O–H) bands (~2500–3500 cm⁻¹).
- Mass spectrometry (HRMS) : For molecular weight validation (C₁₈H₁₄O₅, theoretical MW 310.30) .
Q. What biological activities are associated with this compound?
Chromen-4-one derivatives exhibit:
- Anti-inflammatory activity : Inhibition of COX-1/2 enzymes (IC₅₀ values in µM range) .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) via ROS generation .
- Antidiabetic effects : Modulation of glucose uptake in adipocyte models .
Note: Activity varies with substitution patterns (e.g., halogenation enhances cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodology :
- Synthetic modification : Introduce substituents at the chromen core (e.g., halogens, methoxy groups) or modify the propanoic acid chain.
- Biological assays : Compare IC₅₀ values across analogs (see table below).
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases.
| Substituent | Biological Activity | Source |
|---|---|---|
| 4-Methyl, 3-Phenoxy | Moderate COX-2 inhibition (IC₅₀ = 12 µM) | |
| 6-Chloro, 4-Trifluoromethyl | Enhanced cytotoxicity (IC₅₀ = 2.5 µM) | |
| 4-Propyl | Improved solubility, reduced activity |
Q. How should researchers address contradictions in biological data across studies?
Case Example : Discrepancies in anticancer activity may arise from:
- Cell line variability : Sensitivity differences (e.g., MCF-7 vs. HeLa).
- Assay conditions : Varying incubation times or serum concentrations.
Resolution Strategy : - Standardize protocols (e.g., MTT assay at 48h, 10% FBS).
- Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis).
- Cross-reference structural analogs (e.g., halogenated derivatives show consistent trends) .
Q. What crystallographic techniques are critical for studying this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement to resolve hydrogen bonding networks and π-π stacking interactions .
- Twinned data refinement : Employ SHELXPRO for high-resolution or twinned macromolecular data .
Challenge: Crystallization may require slow evaporation in DMSO/water mixtures.
Q. How can computational methods predict metabolic stability?
- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate:
- Bioavailability : Lipophilicity (logP ~2.5) and solubility.
- Metabolic sites : Propanoic acid moiety is prone to glucuronidation.
- MD simulations : Analyze binding stability to cytochrome P450 isoforms .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
